(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-7-3-1-5-11(14)9-12(10-21)18(25)23-19-16(17(22)24)13-6-2-4-8-15(13)26-19/h1,3,5,7,9H,2,4,6,8H2,(H2,22,24)(H,23,25)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOINZKDRDOLA-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction starting from a suitable precursor such as a substituted thiophene derivative.
Introduction of the Cyanoacrylamido Group: This step involves the reaction of the intermediate with a cyanoacrylamide derivative under basic conditions to form the cyanoacrylamido moiety.
Attachment of the Chlorophenyl Group: The final step includes the coupling of the chlorophenyl group to the cyanoacrylamido intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced cyano derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Biological Activity
(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core, a cyanoacrylamido group, and a chlorophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The cyano group enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells.
Analgesic Activity
Research into related compounds has demonstrated analgesic effects through mechanisms involving the modulation of pain pathways. For example, derivatives of tetrahydrobenzo[b]thiophene have been shown to exceed the analgesic effects of standard drugs like metamizole in animal models .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of several benzo[b]thiophene derivatives against colorectal carcinoma (HCT116). The results indicated that certain derivatives exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways .
- Analgesic Effect Evaluation : Another study focused on the analgesic properties of similar compounds using the "hot plate" method in mice. Results showed significant pain relief compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. In particular, (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been evaluated for its inhibitory effects on various cancer cell lines. It has shown promising results as a PDK1 and LDHA inhibitor with IC50 values indicating effective cytotoxicity against colorectal cancer cells (LoVo and HCT-116) .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Research indicates that related compounds within the tetrahydrobenzo[b]thiophene class possess broad-spectrum antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents .
Analgesic Effects
In vivo studies have demonstrated that certain derivatives of tetrahydrobenzo[b]thiophene exhibit analgesic effects that surpass those of traditional analgesics like metamizole. The mechanism behind this effect is believed to involve modulation of pain pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structure shares a tetrahydrobenzo[b]thiophene core with several analogs, but differences in substituents significantly influence physicochemical and biological properties:
Research Findings and Limitations
Key Insights :
- Substituents on the phenyl ring (chloro vs. methoxy/hydroxy) dictate electronic properties and bioactivity.
- The tetrahydrobenzo[b]thiophene scaffold is versatile, accommodating diverse functional groups for tailored applications.
- Gaps in Evidence: No direct data on the target compound’s synthesis, pharmacokinetics, or specific biological targets. Limited comparative studies on Z vs. E isomers for analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
